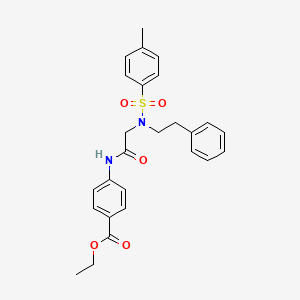
N-(4-carbamoylphenyl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound is also known by its chemical name, NSC-87877, and is a member of the piperidine family of organic compounds.
Mécanisme D'action
NSC-87877 has been shown to modulate the activity of various ion channels and receptors in the nervous system, including the transient receptor potential vanilloid 1 (TRPV1) channel, the N-methyl-D-aspartate (NMDA) receptor, and the voltage-gated sodium channel Nav1.7. It has been proposed that NSC-87877 binds to a specific site on these channels and receptors, leading to a conformational change that alters their activity.
Biochemical and Physiological Effects:
NSC-87877 has been shown to have a range of biochemical and physiological effects, depending on the target channel or receptor. For example, it has been shown to inhibit the activity of TRPV1, which is involved in pain sensation, inflammation, and thermoregulation. It has also been shown to inhibit the activity of Nav1.7, which is involved in pain sensation. In contrast, NSC-87877 has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
NSC-87877 has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on NSC-87877. One area of interest is the development of new drugs based on NSC-87877 for the treatment of various diseases. Another area of interest is the further elucidation of its mechanism of action and its effects on various ion channels and receptors. Additionally, NSC-87877 could be used as a tool to study protein-protein interactions in various biological systems.
Méthodes De Synthèse
The synthesis of NSC-87877 involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with piperidine. The resulting intermediate is then reacted with naphthalene-2-sulfonyl chloride to form the final product. This method has been optimized to produce high yields of NSC-87877 with excellent purity.
Applications De Recherche Scientifique
NSC-87877 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, diabetes, and Alzheimer's disease. In pharmacology, it has been used to study the mechanism of action of various ion channels and receptors in the nervous system. In biotechnology, it has been used as a tool to study protein-protein interactions and to develop new diagnostic assays.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-3-33-26(30)22-11-13-23(14-12-22)27-25(29)19-28(18-17-21-7-5-4-6-8-21)34(31,32)24-15-9-20(2)10-16-24/h4-16H,3,17-19H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBCUWQEBTLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
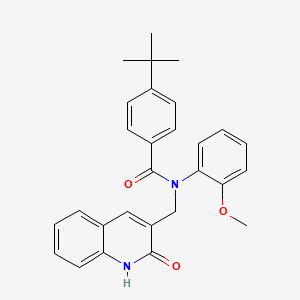
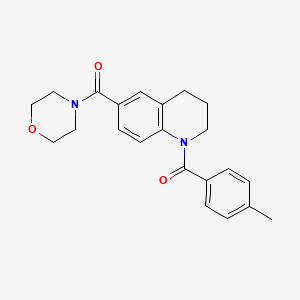

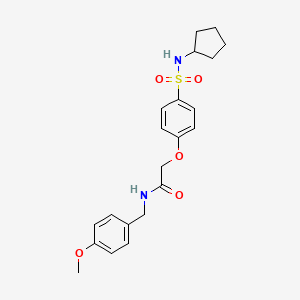
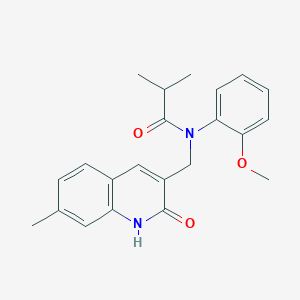

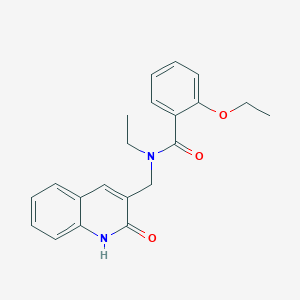
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)

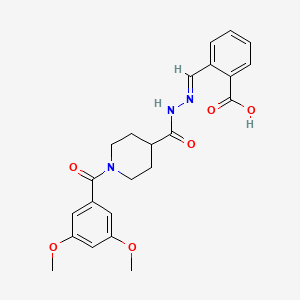
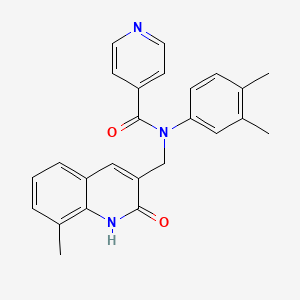
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)